molecular formula C19H21N3O2 B2925034 4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380170-44-3

4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2925034
CAS No.: 2380170-44-3
M. Wt: 323.396
InChI Key: QYPAHAXRRBONKC-UHFFFAOYSA-N
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Description

“4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indane Derivative: Starting with an indane precursor, various functional groups are introduced through reactions such as Friedel-Crafts acylation or alkylation.

    Piperazine Ring Formation: The indane derivative is then reacted with a piperazine derivative under controlled conditions to form the piperazine ring.

    Methoxypyridine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indane or piperazine moieties.

    Reduction: Reduction reactions could be used to modify the functional groups on the indane or pyridine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for modifying the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a ligand in catalytic reactions.

    Material Science: Its structural properties might make it useful in the development of new materials.

Biology

    Pharmacology: As a piperazine derivative, it could be investigated for its potential as a drug candidate, particularly for its effects on the central nervous system.

Medicine

    Therapeutic Applications:

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for “4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one” would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxypyridin-4-yl)piperazine: Shares the piperazine and methoxypyridine moieties.

    2,3-Dihydro-1H-inden-2-yl derivatives: Similar indane structure.

Uniqueness

“4-(2,3-Dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one” is unique due to the combination of the indane, piperazine, and methoxypyridine moieties, which may confer distinct pharmacological properties compared to other compounds.

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-24-18-12-16(6-7-20-18)22-9-8-21(13-19(22)23)17-10-14-4-2-3-5-15(14)11-17/h2-7,12,17H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPAHAXRRBONKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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